![molecular formula C8H6N2O2 B1321860 1H-Indazole-4-carboxylic Acid CAS No. 677306-38-6](/img/structure/B1321860.png)
1H-Indazole-4-carboxylic Acid
Overview
Description
1H-Indazole-4-carboxylic acid is a chemical compound that belongs to the class of indazole carboxylic acids. Indazoles are heterocyclic compounds that contain a benzene ring fused to a pyrazole ring. The carboxylic acid group attached to the indazole ring imparts additional chemical properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Synthesis Analysis
The synthesis of 1H-indazole-4-carboxylic acid and its derivatives has been explored in several studies. For instance, an efficient large-scale synthesis of carbon-14 labeled 1H-indazole-[3-14C]carboxylic acid was reported, starting from [14C]potassium cyanide and involving key transformations such as aromatic nucleophilic substitution and aniline nitrosation/cyclization . Another study improved the synthesis of 1H-indazole-3-carboxylic acid by reacting benzaldehyde phenylhydrazone with oxalyl chloride, followed by treatment with AlCl3 to afford the key intermediate N-benzylideneamino-isatin, which was then converted into 1H-indazole-3-carboxylic acid . Additionally, a practical, metal-free synthesis of 1H-indazoles from o-aminobenzoximes was achieved using methanesulfonyl chloride and triethylamine .
Molecular Structure Analysis
The molecular structure of 1H-indazole-4-carboxylic acid derivatives has been studied using various analytical techniques. For example, the crystal structure of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid was determined by X-ray single crystal diffraction analysis, revealing that the compound crystallizes in the triclinic space group with specific unit cell parameters . The study of the crystal structure is essential for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
1H-Indazole-4-carboxylic acid and its derivatives participate in a variety of chemical reactions. The halogenated derivatives of 1-benzylindazole-3-carboxylic acid have shown potent antispermatogenic activity, indicating their potential use in the development of new pharmaceutical agents . Moreover, the conversion of carboxylic acids into amides, esters, and thioesters using 1,1'-oxalyldiimidazole and 1,1'-oxalyldi(1,2,4-triazole) demonstrates the versatility of carboxylic acid derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-indazole-4-carboxylic acid derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the stability and particle size of the compounds, which can affect their bioactivity and therapeutic activity . The synthesis methods and the resulting chemical structures, as elucidated by IR, 1H-NMR, and 13C-NMR spectral data, are crucial for determining the properties and potential applications of these compounds .
Scientific Research Applications
Crystal Structure Studies
1H-Indazole derivatives have been a subject of crystal structure studies. For instance, 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, a related compound, has been characterized through X-ray single crystal diffraction analysis, revealing a new crystal structure that belongs to the triclinic space group. This compound is a crystalline polymorph with a relatively small particle size, which is expected to stabilize the 1H-indazole derivative and enhance its bioactivity and therapeutic activity (Hu Yong-zhou, 2008).
Synthesis and Chemical Properties
The synthesis of various 1H-indazole derivatives, including 1H-indazole-3-carboxylic acid, has been improved with a focus on cost-effectiveness, mild reaction conditions, and suitability for industrial manufacture (Rao Er-chang, 2006). Additionally, the molar standard enthalpy of formation for compounds like 1H-indazole-3-carboxylic acid has been experimentally determined, offering insights into their energetic and structural properties (E. Orozco-Guareño et al., 2019).
Gas Sorption Studies
A porous Cu(II) coordination polymer featuring 1H-indazole-5-carboxylic acid has been synthesized and studied for its selective and hysteretic sorption of CO2. This highlights the potential of 1H-indazole derivatives in gas sorption and storage applications (C. Hawes et al., 2012).
Synthesis of Novel Derivatives
Research has focused on synthesizing novel 1H-indazole derivatives for various applications. For instance, the synthesis of 1H-indazole-3-carboxaldehyde derivatives via nitrosation of indoles offers a general access to this motif, which is crucial in medicinal chemistry (A. Chevalier et al., 2018).
Structural Analysis
Novel derivatives like 1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide have been synthesized and structurally characterized, demonstrating distinct inhibitory effects on cancer cell lines. Such studies highlight the therapeutic potential of 1H-indazole derivatives (Jiu-Fu Lu et al., 2020).
Other Applications
Further research includes the design and synthesis of various 1H-indazole derivatives with potential applications in different fields like anti-inflammatory and analgesic treatments (A. V. Reddy et al., 2015).
Safety And Hazards
Future Directions
The future directions for 1H-Indazole-4-carboxylic Acid could involve further investigation in the field of luminescent materials with biomedical applications . Additionally, its role in the synthesis of E-hydrazone esters and 1H-indazole scaffolds through heterogeneous single-atom platinum catalysis could be explored further .
properties
IUPAC Name |
1H-indazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-2-1-3-7-6(5)4-9-10-7/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKZHHIUOZGUNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621137 | |
Record name | 1H-Indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indazole-4-carboxylic Acid | |
CAS RN |
677306-38-6 | |
Record name | 1H-Indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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